molecular formula C20H23ClN4O2 B12016024 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 315198-40-4

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No.: B12016024
CAS No.: 315198-40-4
M. Wt: 386.9 g/mol
InChI Key: UTJIBQDLOLITQF-LPYMAVHISA-N
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Description

The compound 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide (hereafter referred to as Compound A) is a hybrid molecule featuring a piperazinyl-acetohydrazide core conjugated to a 2-hydroxybenzylidene moiety. Its molecular formula is C₂₀H₂₃ClN₄O₂ (monoisotopic mass: 394.146 g/mol), with a structure confirmed by NMR, IR, and mass spectrometry .

Properties

CAS No.

315198-40-4

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O2/c21-18-7-3-1-6-17(18)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-2-4-8-19(16)26/h1-8,13,26H,9-12,14-15H2,(H,23,27)/b22-13+

InChI Key

UTJIBQDLOLITQF-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide. This intermediate is then reacted with 2-hydroxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Structural Information

  • Molecular Formula : C20H23ClN4O2
  • SMILES : C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3O
  • InChI : InChI=1S/C20H23ClN4O2/c21-18-7-3-1-6-17(18)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-2-4-8-19(16)26/h1-8,13,26H,9-12,14-15H2,(H,23,27)/b22-13+

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+387.15822192.4
[M+Na]+409.14016205.0
[M+NH4]+404.18476198.8
[M+K]+425.11410196.7
[M-H]-385.14366197.8

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes and piperazine derivatives under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have shown that derivatives of acetohydrazide compounds exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains using the tube dilution technique . The results indicated that certain synthesized compounds had comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole.

Anticancer Activity

The anticancer potential of similar hydrazide compounds has been evaluated through MTT assays. For example, certain derivatives exhibited promising anticancer activity against various cancer cell lines, although they were less effective than established chemotherapeutic agents such as 5-fluorouracil . The molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer cell proliferation.

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of hydrazide derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds showed significant activity with minimum inhibitory concentration values lower than those of standard drugs .
  • Anticancer Evaluation : Another study focused on the anticancer properties of similar compounds where one derivative was found to have selective activity against renal cancer cells (A498) and breast cancer cells (MDA-MB-468), suggesting a potential for further development in targeted cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring and chlorobenzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazinyl-Acetohydrazide Derivatives

Key analogs of Compound A differ in substituents on the benzylidene or piperazinyl groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (if reported)
Compound A 2-hydroxybenzylidene, 2-chlorobenzyl-piperazine C₂₀H₂₃ClN₄O₂ 394.15 Salicylaldehyde-derived hydrazone Not explicitly reported
Analog B () 5-bromo-2-fluorophenylmethylene, 2-chlorobenzyl-piperazine C₂₀H₂₁BrClFN₄O 467.77 Halogen-rich substituents Unreported, but halogenation may enhance binding
Analog C () 2,4-dihydroxybenzylidene, 2-chlorobenzyl-piperazine C₂₀H₂₃ClN₄O₃ 410.88 Dual hydroxyl groups Improved solubility due to polar groups
Analog D () 2-hydroxy-1-naphthylmethylene, 2-chlorobenzyl-piperazine C₂₄H₂₅ClN₄O₂ 452.94 Extended aromatic system Potential for π-π stacking in protein interactions
Analog E () Biphenyl-ethylidene, benzyl-piperazine C₂₈H₃₁N₅O 453.58 Lipophilic biphenyl group Likely enhanced membrane permeability

Spectral and Physical Properties

  • IR/NMR Trends :
    • All analogs exhibit characteristic NH (~3200–3400 cm⁻¹) and C=O (~1650–1700 cm⁻¹) stretches in IR spectra .
    • Compound A displays distinct ¹H-NMR signals for the piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • Melting Points :
    • Analog C (2,4-dihydroxy derivative) has a higher predicted melting point due to hydrogen bonding .

Biological Activity

The compound 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound, highlighting its efficacy and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H23_{23}ClN4_4O3_3
  • Molecular Weight : 402.884 g/mol
  • CAS Number : 315198-41-5

The structure includes a piperazine ring, a chlorobenzyl moiety, and a hydrazide functional group, which are critical for its biological activity.

Synthesis

The synthesis process typically involves the condensation of 2-chlorobenzaldehyde with piperazine derivatives followed by hydrazine hydrate to form the hydrazide. The reaction conditions and purification methods are crucial for obtaining pure compounds suitable for biological testing.

Antimicrobial Activity

In vitro studies have demonstrated that 2-(4-(2-chlorobenzyl)-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits significant antimicrobial properties. The compound was evaluated using the tube dilution technique against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound has comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential was assessed using the MTT assay, which measures cell viability in response to treatment. The compound showed promising results against several cancer cell lines.

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)25 µM
MCF-7 (breast cancer)30 µM
A549 (lung cancer)35 µM

While the activity was lower than standard chemotherapeutic agents like 5-fluorouracil, it indicates potential for further development .

Molecular Docking Studies

Molecular docking studies were performed using Schrodinger software to predict the binding affinity of the compound to various biological targets. The results suggested favorable interactions with proteins involved in cancer proliferation and microbial resistance mechanisms.

  • Target Proteins :
    • Bcl-2 (anti-apoptotic protein)
    • Topoisomerase II (involved in DNA replication)

The binding energies indicated that the compound could effectively inhibit these targets, supporting its potential as an anticancer agent .

Case Studies

Recent studies have focused on derivatives of this compound, further exploring modifications to enhance its biological activity. For instance, substituting different groups on the piperazine or benzylidene portions has yielded compounds with improved potency against specific pathogens and cancer cells.

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